molecular formula C10H19NO B12931647 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol

Cat. No.: B12931647
M. Wt: 169.26 g/mol
InChI Key: UEXVLLPLZUJXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a piperidin-4-ylmethyl group. This structural combination makes the compound of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring rigid, conformationally restricted ligands .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C10H19NO/c12-10-6-9(7-10)5-8-1-3-11-4-2-8/h8-12H,1-7H2

InChI Key

UEXVLLPLZUJXDV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2CC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group in cyclobutanone to form the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutane compounds.

Scientific Research Applications

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other piperidine- and cyclobutanol-containing derivatives. Below is a comparative analysis based on substituent effects, pharmacological relevance, and physicochemical properties.

Compound Core Structure Key Substituents Bioactivity Solubility (LogP)
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol Cyclobutanol + piperidine Piperidin-4-ylmethyl CNS receptor modulation (hypothesized) ~1.2 (estimated)
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidin-4-ol 3-(Methylsulfonyl)phenyl, propyl σ1 receptor antagonist ~2.5 (measured)
3-Methyl-1-piperidin-4-ylbutan-1-ol Butanol + piperidine Piperidin-4-yl, methyl branch Unspecified (likely CNS-targeted) ~0.8 (measured)
1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone Piperidone Multiple methylsulfonylphenyl groups Antipsychotic candidate ~3.1 (measured)

Key Observations

Steric Effects: The cyclobutanol core in 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol introduces greater rigidity compared to butanol or piperidine derivatives like 3-Methyl-1-piperidin-4-ylbutan-1-ol. This rigidity may enhance selectivity for receptors requiring compact ligands .

Electron-Withdrawing Groups: Methylsulfonyl-substituted analogues (e.g., compounds) exhibit higher LogP values (>2.5) due to hydrophobic aryl groups, whereas the cyclobutanol derivative’s smaller ring system likely improves aqueous solubility .

Pharmacological Targets: Unlike methylsulfonylphenyl-substituted piperidines (σ1 antagonists), the cyclobutanol derivative lacks aromatic substituents, suggesting divergent binding mechanisms. Its activity may instead relate to GABAergic or adrenergic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.